N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-24-14-7-8-18(25-2)16(13-14)21-19(26)23-11-9-22(10-12-23)17-6-4-3-5-15(17)20/h3-8,13H,9-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGCGDYRLRBPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2,5-Dimethoxyphenyl Group: The piperazine core is then reacted with 2,5-dimethoxybenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 2,5-dimethoxyphenyl group.
Introduction of 2-Fluorophenyl Group: The intermediate product is further reacted with 2-fluorobenzyl chloride under similar conditions to attach the 2-fluorophenyl group.
Formation of Carbothioamide Group: Finally, the compound is treated with thiocarbonyldiimidazole to introduce the carbothioamide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with four piperazine-1-carbothioamide derivatives (compounds 31–34 from ) and other relevant analogs:
Key Observations :
- Substituent Effects : The target compound’s 2-fluorophenyl group contrasts with electron-withdrawing groups (e.g., 3,5-dichloro in Compound 31) or electron-donating groups (e.g., 3,5-dimethoxy in Compound 34). Fluorine’s electronegativity may enhance binding affinity to target proteins compared to chlorine or methoxy groups .
- Retention Times : Compound 34 (3,5-dimethoxyphenyl) has a shorter LC-MS retention time (4.394 min) than Compound 31 (5.283 min), suggesting higher polarity due to methoxy groups. The target compound’s 2,5-dimethoxyphenyl group may similarly reduce lipophilicity compared to alkyl or halogenated analogs .
Functional Group Impact on Bioactivity
- Antioxidant Activity : demonstrates that N-(dimethylphenyl)hydrazinecarbothioamides exhibit strong antioxidant properties, likely due to the thiocarbamide moiety’s radical-scavenging ability. The target compound’s methoxy groups may further enhance this activity by stabilizing radical intermediates .
- Anticancer Potential: Fluorine substituents, as seen in the target compound, are known to improve metabolic stability and bioavailability, which could enhance in vivo efficacy compared to non-fluorinated analogs like Compound 34 .
Data Tables
Biological Activity
N-(2,5-Dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H21FN2O4S
- Molecular Weight : 380.43 g/mol
- CAS Number : 681844-72-4
The compound features a piperazine core substituted with a 2,5-dimethoxyphenyl group and a 2-fluorophenyl moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar piperazine structures exhibit significant anticancer properties. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines, including colon carcinoma HCT-15 and others. The presence of electron-donating groups like methoxy enhances cytotoxicity, as seen in related compounds with similar structural motifs .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 | 1.61 ± 1.92 |
| Compound B | A-431 | < 1.00 |
| This compound | TBD | TBD |
Monoamine Oxidase Inhibition
The compound's structural features suggest potential activity as a monoamine oxidase (MAO) inhibitor. Similar compounds have been evaluated for their inhibitory effects on MAO-A and MAO-B. For example, a related piperazine derivative demonstrated potent MAO-B inhibition with an IC50 value of 0.013 µM .
Anticonvulsant Activity
Compounds with piperazine frameworks have also been investigated for anticonvulsant properties. The SAR analysis indicates that modifications in the phenyl rings can significantly affect anticonvulsant efficacy .
Case Studies and Research Findings
- Anticancer Studies : A study investigating the anticancer potential of various piperazine derivatives found that specific substitutions at the phenyl rings could enhance the overall cytotoxicity against cancer cell lines. The study highlighted the importance of electron-donating groups in increasing the activity against tumor cells .
- MAO Inhibition : Another research article focused on the design of piperazine-based compounds as selective MAO-B inhibitors. The findings suggested that certain substitutions led to enhanced inhibitory activities, indicating that this compound may possess similar properties .
- Neuropharmacological Effects : The influence of this compound on neurotransmitter systems has been explored in various models, suggesting potential applications in treating neurodegenerative disorders due to its interaction with monoamine pathways .
Q & A
Q. What are the common synthetic routes for preparing N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide?
The synthesis typically involves multi-step reactions starting with substituted aniline derivatives. For example:
- Step 1 : Formation of the piperazine core via nucleophilic substitution between 2-fluoroaniline and piperazine derivatives under basic conditions (e.g., DBU or triethylamine) .
- Step 2 : Introduction of the carbothioamide group via reaction with thiocarbonylating agents (e.g., di(1H-imidazol-1-yl)methanethione) in solvents like THF or DCM .
- Purification : Reversed-phase column chromatography (e.g., acetonitrile/water gradients) is commonly used to isolate the final product .
Key considerations : Optimizing reaction temperature (40–70°C) and solvent polarity improves yield. Yields often range from 26% to 44% in small-scale syntheses .
Q. How is the compound characterized structurally, and what analytical techniques are employed?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify substituent integration and electronic environments (e.g., aromatic protons at δ 6.40–7.20 ppm, piperazine signals at δ 3.32–4.05 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 395.45 for CHFNS) .
- FTIR : Confirms functional groups (e.g., C=O at 1784 cm, C-S at 1386 cm) .
Advanced Tip : X-ray crystallography can resolve conformational ambiguities in the piperazine-carbothioamide backbone .
Q. What preliminary biological assays are used to screen this compound?
- Antioxidant Activity : DPPH radical scavenging and iron chelation assays (IC values compared to standards like gallic acid) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7, U373) to determine IC values (e.g., 74.6–97.5 µg/mL for nanoparticle-conjugated derivatives) .
- Enzyme Inhibition : PLA2 inhibition via indirect hemolytic assays, measuring % inhibition at varying concentrations .
Data Interpretation : Low IC values indicate potent activity but require validation against false positives (e.g., aggregation artifacts).
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action against PLA2?
- Target Selection : The PLA2 active pocket (PDB ID: 1POD) includes residues Leu2, His48, and Cys45.
- Docking Parameters : Grid box dimensions (14×10×12 Å) centered on the catalytic site, with AutoDock Vina for binding affinity calculations .
- Key Interactions : Hydrophobic interactions with Phe5 and hydrogen bonds with Lys69 are critical for inhibition (ΔG ≈ -8.2 kcal/mol) .
Contradiction Resolution : Discrepancies between in silico predictions and in vitro IC values may arise from solvent effects or protein flexibility. Use molecular dynamics simulations to refine models .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact bioactivity?
- Case Study : Replacing the 2-fluorophenyl group with a 4-sulfamoylphenyl moiety increases PLA2 inhibition (IC ↓ 30%) due to enhanced hydrogen bonding .
- Electron-Withdrawing Groups : Fluorine atoms improve metabolic stability but may reduce cell permeability due to increased polarity .
Experimental Design : Synthesize analogs via parallel synthesis and compare logP values (e.g., XLogP ≈ 3.4 for the parent compound) to correlate hydrophobicity with activity .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
- Hypothesis : Variability in IC (e.g., 88.6 µg/mL for MCF7 vs. 74.6 µg/mL for U373) may stem from differences in membrane transporters or efflux pumps .
- Methodology :
- Perform ATPase assays (e.g., P-gp inhibition).
- Use CRISPR knockouts of ABC transporters to isolate resistance mechanisms.
- Validation : Cross-reference with transcriptomic data (e.g., PHGDH expression levels in PHGDH-dependent cancers) .
Q. How are nanoparticle conjugates (e.g., chitosan-silver NPs) optimized for enhanced delivery?
- Synthesis : Sonication of the compound with chitosan-AgNO mixtures (3 h, 30°C) yields spherical nanoparticles (size ≈ 50 nm via TEM) .
- Characterization : UV-Vis (SPR band at 424 nm) and SEM confirm dispersion and morphology .
- Biological Advantage : NPs improve bioavailability (e.g., 2-fold increase in PLA2 inhibition vs. free compound) by enhancing cellular uptake .
Pitfalls : Aggregation during storage can reduce efficacy. Use lyophilization with trehalose to stabilize NPs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
